Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate
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Overview
Description
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate is a heterocyclic organic compound with the molecular formula C9H9N5OSNa. It is known for its unique structure, which includes a tetrazole ring, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate typically involves the reaction of 3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)aniline with sodium acetate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate involves its interaction with specific molecular targets. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)-benzenesulfonic acid sodium salt
- N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- 2-(methylsulfanyl)-N-(3-(5-sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl)acetamide
Uniqueness
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate stands out due to its specific structural features, such as the presence of both a tetrazole ring and an acetamidate group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
57116-72-0 |
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Molecular Formula |
C9H6N5NaO3S |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
sodium;2-oxo-2-[3-(5-sulfanylidene-2H-tetrazol-1-yl)anilino]acetate |
InChI |
InChI=1S/C9H7N5O3S.Na/c15-7(8(16)17)10-5-2-1-3-6(4-5)14-9(18)11-12-13-14;/h1-4H,(H,10,15)(H,16,17)(H,11,13,18);/q;+1/p-1 |
InChI Key |
UHADYTHGTLOICT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=S)N=NN2)NC(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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